

Introduction: The Context of Nitrosamine Impurities

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Compound of Interest

Compound Name: *N,N-Diamylnitrosamine*

Cat. No.: B022226

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The emergence of N-nitrosamine impurities as a significant concern for the pharmaceutical industry has underscored the need for a profound technical understanding of these compounds. Classified as probable human carcinogens, their presence in active pharmaceutical ingredients (APIs) and finished drug products is subject to stringent regulatory scrutiny.^{[1][2]} This guide, prepared from the perspective of a Senior Application Scientist, provides a detailed examination of a specific member of this class: **N,N-Diamylnitrosamine** (NDAN). We will delve into its core molecular attributes, pathways of formation, state-of-the-art analytical methodologies for its detection, and its toxicological relevance, providing researchers, scientists, and drug development professionals with the critical knowledge required for risk assessment and control.

Core Molecular Attributes of N,N-Diamylnitrosamine

Understanding the fundamental physicochemical properties of NDAN is the first step in developing robust control and analytical strategies. Its identity is defined by its unique molecular formula and weight.

- Molecular Formula: $C_{10}H_{22}N_2O$ ^[3]
- Molecular Weight: 186.29 g/mol ^{[3][4]}

The structure consists of a nitroso group (N=O) bonded to a nitrogen atom, which is itself bonded to two pentyl (amyl) chains. This secondary nitrosamine structure is the root of its chemical properties and toxicological classification.

Caption: 2D Structure of **N,N-Diamylnitrosamine** (C₁₀H₂₂N₂O).

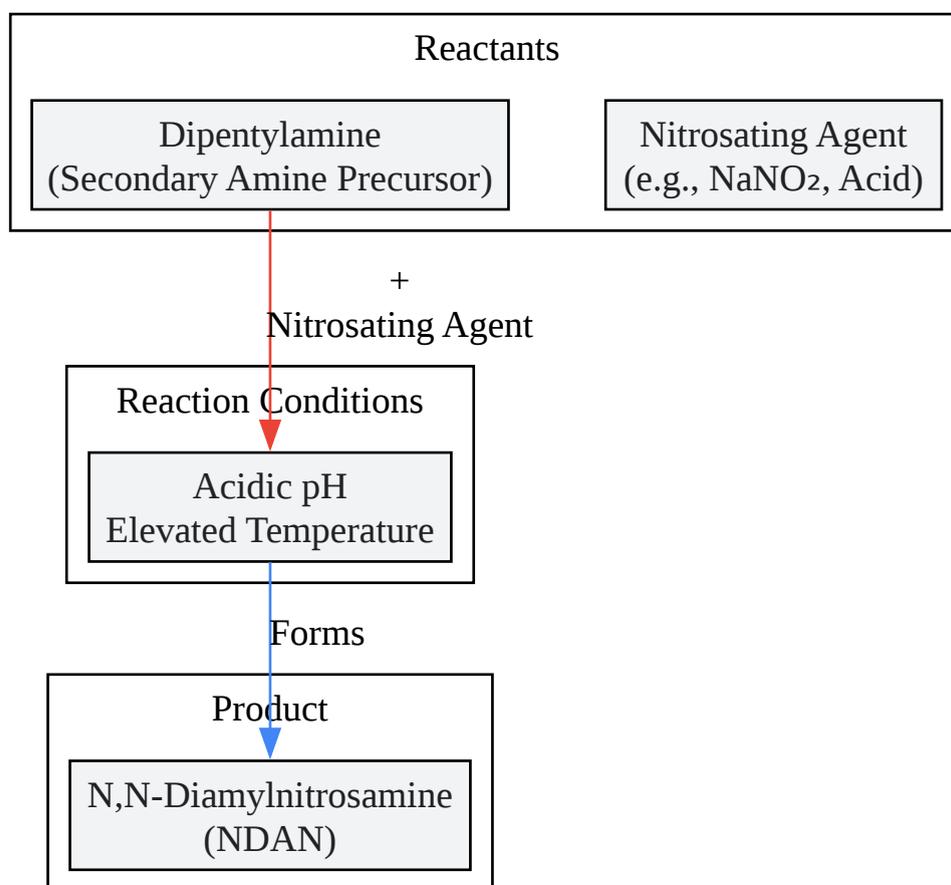
A summary of its key identifiers and properties is presented in Table 1.

Property	Value	Source
IUPAC Name	N-Nitroso-N-pentyl-1-pentanamine	[4]
Synonyms	N-Nitrosodipentylamine, Dipentylnitrosamine, NDAN	[4]
CAS Number	13256-06-9	[3][4]
Monoisotopic Mass	186.17322 Da	[5]
Predicted XlogP	3.7	[5]

Synthesis and Formation Pathways

The presence of NDAN in pharmaceutical products is unintentional. It is typically formed from the reaction of a secondary amine precursor, dipentylamine (or diamylamine), with a nitrosating agent.[1] Understanding this fundamental reaction is critical for drug manufacturers to identify and mitigate formation risks during synthesis and storage.

The general mechanism involves the nitrosation of the secondary amine under specific conditions, often acidic pH, which converts nitrite salts into reactive nitrosating species like nitrous acid (HNO₂).



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Caption: Conceptual pathway for the formation of NDAN.

Representative Laboratory Synthesis Protocol

While NDAN is an impurity, understanding its synthesis is vital for producing reference standards for analytical testing. The following protocol is a representative method based on established principles of nitrosamine synthesis.[6]

Objective: To synthesize **N,N-Diamylnitrosamine** as an analytical reference standard.

Materials:

- Dipentylamine (Diamylamine)
- Sodium Nitrite (NaNO₂)

- Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
- Dichloromethane (DCM)
- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Stir plate, ice bath, round-bottom flask, separatory funnel, rotary evaporator

Methodology:

- **Dissolution:** Dissolve a known quantity of dipentylamine in water within a round-bottom flask. Place the flask in an ice bath and stir to cool the solution to 0-5 °C. The use of an ice bath is critical to control the exothermic reaction and prevent unwanted side reactions.
- **Acidification:** Slowly add a stoichiometric equivalent of hydrochloric acid dropwise while maintaining the low temperature. This creates the acidic environment necessary for the formation of the nitrosating agent.
- **Nitrosation:** Prepare a solution of sodium nitrite in water. Add this solution dropwise to the acidified amine solution over 30-60 minutes. The slow addition is crucial for reaction control and safety. A color change is typically observed.
- **Reaction Monitoring:** Allow the reaction to stir in the ice bath for 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or a rapid LC-MS analysis.
- **Workup & Extraction:** Once the reaction is complete, carefully neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases. Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane. The organic layers contain the newly formed NDAN.
- **Drying and Concentration:** Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.

- Purification & Characterization: The resulting crude oil can be purified by column chromatography if necessary. The final product's identity and purity must be confirmed using techniques such as NMR, GC-MS, and LC-MS. This self-validating step ensures the quality of the reference standard.

Analytical Characterization and Quantification

Due to the extremely low, nanogram-level acceptable intake limits set by regulatory agencies, highly sensitive and selective analytical methods are required for the detection and quantification of NDAN.[1][7] Standard HPLC-UV methods are insufficient for this task.[8] The industry standards are hyphenated mass spectrometry techniques.

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most versatile and common technique, suitable for a wide range of nitrosamines. It offers excellent sensitivity and specificity.[8][9]
- Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): Also a powerful technique, particularly for more volatile nitrosamines.

Workflow for LC-MS/MS Analysis of NDAN

The following diagram and protocol outline a typical, validated workflow for quantifying NDAN in a pharmaceutical matrix, based on principles outlined in pharmacopeial chapters like USP <1469>.[9]



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Caption: Standard analytical workflow for NDAN quantification by LC-MS/MS.

Exemplary LC-MS/MS Protocol

Objective: To quantify **N,N-Diamylnitrosamine** in a drug substance sample.

Instrumentation:

- High-Performance Liquid Chromatograph (HPLC)
- Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source. APCI is often preferred for nitrosamines.

Methodology:

- Standard Preparation: Prepare a stock solution of certified NDAN reference standard. Create a series of calibration standards by diluting the stock solution. Prepare an internal standard (IS) solution using an isotopically labeled analogue (e.g., NDAN-d22) for the most accurate quantification.
- Sample Preparation: Accurately weigh the drug substance sample into a centrifuge tube. Add a precise volume of diluent (e.g., 1% formic acid in water) and a known amount of the internal standard solution.
- Extraction: Vortex the sample for an extended period (e.g., 20 minutes) to ensure complete dissolution of the analyte. Centrifuge at high speed (e.g., 10,000 rpm) to pelletize excipients. Filter the supernatant into an HPLC vial. The use of an internal standard from the very first step corrects for any analyte loss during this process.
- Chromatographic Separation:
 - Column: Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm (or equivalent)
 - Mobile Phase A: 0.1% Formic Acid in Water
 - Mobile Phase B: 0.1% Formic Acid in Methanol
 - Gradient: A time-based gradient from high aqueous to high organic to ensure separation from the drug substance and other impurities.
 - Flow Rate: 0.4 mL/min
 - Injection Volume: 10 µL

- Mass Spectrometric Detection:
 - Ionization Mode: Positive Ion ESI or APCI
 - Detection Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions: Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard. This provides high specificity. An example is provided in Table 2.

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
NDAN	187.2	114.1 (Quantifier)	100	15
187.2	43.1 (Qualifier)	100	25	
NDAN-d22 (IS)	209.3	128.2	100	15

- Quantification: Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the concentration of the calibration standards. Determine the concentration of NDAN in the sample by interpolating its peak area ratio from this curve. The method must meet system suitability criteria for linearity (correlation coefficient > 0.99) and sensitivity.[9]

Toxicological Significance and Regulatory Context

N-nitrosamines as a class are potent carcinogens in animal studies, and **N,N-Diamylnitrosamine** is no exception.[2][10] Studies in rats have shown that it induces tumors, primarily in the liver and esophagus.[11] The metabolic fate of NDAN has been investigated to understand its organ specificity. The principal urinary metabolite was identified as N-amyl-N-(2-carboxyethyl) nitrosamine, formed through metabolic shortening of one of the amyl chains.[11]

The carcinogenic potential of these compounds has led global regulatory bodies, including the US FDA and EMA, to establish strict limits on their presence in pharmaceuticals.[12] The goal is to control these impurities to a level that poses a negligible lifetime cancer risk. Therefore, the development and validation of sensitive analytical methods, as described above, are not merely academic exercises; they are regulatory necessities to ensure patient safety.

Conclusion

N,N-Diamylnitrosamine is a technically significant molecule whose molecular formula ($C_{10}H_{22}N_2O$) and weight (186.29 g/mol) are just the starting points of a complex scientific narrative. Its formation from common chemical precursors, coupled with its potent carcinogenicity, makes it a critical quality attribute to monitor in pharmaceutical development and manufacturing. Mastery of advanced analytical techniques like LC-MS/MS is essential for its control. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently address the challenges posed by this and other nitrosamine impurities, ultimately safeguarding the quality and safety of medicines.

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